The Structural Elucidation and Synthesis of Boc-YPGFL(O-tBu): A Technical Guide
The Structural Elucidation and Synthesis of Boc-YPGFL(O-tBu): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of the protected pentapeptide Boc-YPGFL(O-tBu). This peptide, with the sequence Tyr-Pro-Gly-Phe-Leu, is protected at the N-terminus by a tert-butoxycarbonyl (Boc) group and at the C-terminus by a tert-butyl (O-tBu) ester. This guide details the standard experimental protocols for its synthesis via Boc/Bzl solid-phase peptide synthesis (SPPS) and its subsequent characterization using common analytical techniques. Furthermore, it explores the potential biological relevance of the core peptide sequence by illustrating a key signaling pathway associated with its activity.
Chemical Structure of Boc-YPGFL(O-tBu)
Boc-YPGFL(O-tBu) is a synthetic peptide derivative. The primary amino acid sequence is Tyrosine-Proline-Glycine-Phenylalanine-Leucine. The structural modifications include:
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N-terminal Protection: The amino group of the N-terminal Tyrosine residue is protected by a tert-butoxycarbonyl (Boc) group. This is a common acid-labile protecting group used in peptide synthesis to prevent unwanted side reactions during the stepwise addition of amino acids.
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C-terminal Protection: The carboxyl group of the C-terminal Leucine residue is protected as a tert-butyl ester (O-tBu). This protection strategy also utilizes an acid-labile group, which can be removed under specific acidic conditions, often simultaneously with the Boc group and side-chain protecting groups in the final cleavage step.
The full chemical structure can be represented as:
Boc-Tyr-Pro-Gly-Phe-Leu-O-tBu
Physicochemical Properties
The following table summarizes the calculated physicochemical properties of Boc-YPGFL(O-tBu). These properties are crucial for its handling, purification, and analytical characterization.
| Property | Value |
| Molecular Formula | C₄₃H₆₃N₅O₉ |
| Molecular Weight | 809.99 g/mol |
| Exact Mass | 809.4626 g/mol |
| Appearance | Typically a white to off-white powder |
| Solubility | Soluble in organic solvents like DMF, DCM |
| Theoretical pI | Not applicable due to protected termini |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 10 |
Experimental Protocols
The synthesis of Boc-YPGFL(O-tBu) is typically achieved through Boc/Bzl Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
General Protocol for Boc-SPPS
The synthesis follows a cyclical process for each amino acid addition, consisting of deprotection, neutralization, and coupling steps.[1]
Materials and Reagents:
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Merrifield resin pre-loaded with Boc-Leu
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Boc-protected amino acids (Boc-Phe-OH, Boc-Gly-OH, Boc-Pro-OH, Boc-Tyr(Bzl)-OH)
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Dichloromethane (DCM)
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N,N-Dimethylformamide (DMF)
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Trifluoroacetic acid (TFA)
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Diisopropylethylamine (DIEA)
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Coupling agent (e.g., HBTU - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
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Scavengers for cleavage (e.g., anisole, thioanisole)
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Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
Procedure:
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Resin Swelling: The resin is swollen in DCM for 30-60 minutes.
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Deprotection: The N-terminal Boc group is removed by treating the resin with a solution of 25-50% TFA in DCM for approximately 20-30 minutes.[1] This exposes the free amine for the next coupling reaction.
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Washing: The resin is washed multiple times with DCM and DMF to remove residual TFA and byproducts.
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Neutralization: The protonated amine is neutralized to the free amine using a solution of 5-10% DIEA in DMF.
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Washing: The resin is washed again with DMF to remove excess DIEA.
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Coupling: The next Boc-protected amino acid is activated with a coupling agent like HBTU in the presence of DIEA and then added to the resin. The reaction is allowed to proceed for 1-2 hours to ensure complete coupling.
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Washing: The resin is washed with DMF and DCM to remove unreacted reagents.
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Repeat Cycle: Steps 2-7 are repeated for each subsequent amino acid in the sequence (Phe, Gly, Pro, Tyr). Note that the Tyrosine side-chain hydroxyl group is typically protected with a benzyl (Bzl) group.
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Final Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups (e.g., Bzl on Tyr) are removed simultaneously using a strong acid such as anhydrous HF or TFMSA.[2][3] Scavengers are added to prevent side reactions with reactive cleavage products.
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Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Peptide Characterization
The identity and purity of the synthesized Boc-YPGFL(O-tBu) are confirmed using analytical techniques such as HPLC and Mass Spectrometry.
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High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is commonly used with a gradient of acetonitrile in water (both containing 0.1% TFA).[4] This analysis provides information on the purity of the peptide, which should ideally be >95% for most research applications.[5]
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Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the peptide.[6][7] The observed mass should correspond to the calculated molecular weight of Boc-YPGFL(O-tBu) (809.99 g/mol ).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis and characterization of Boc-YPGFL(O-tBu).
